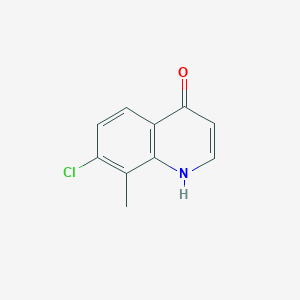

7-Chloro-8-methylquinolin-4-ol

Descripción general

Descripción

7-Chloro-8-methylquinolin-4-ol, also known as 7-Chloro-4-hydroxy-8-methylquinoline, is a chemical compound with the formula C₁₀H₈ClNO . It is stored at ambient temperature .

Synthesis Analysis

The synthesis of quinoline and its analogues, including this compound, has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C₁₀H₈ClNO .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been the focus of numerous studies exploring their syntheses and functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activities

7-Chloro-8-methylquinolin-4-ol and its derivatives exhibit significant antimicrobial properties, making them valuable in the development of new antimicrobial agents. For instance, a study on various 8-hydroxyquinoline derivatives, including those related to this compound, demonstrated their effectiveness against a range of microbial pathogens. The synthesis and characterization of these derivatives have led to insights into their potential as novel antimicrobials with applications in treating infections and as preservatives in food and pharmaceuticals due to their ability to combat foodborne bacteria and other microbial agents (Kim, Lee, Yang, & Lee, 2014).

Corrosion Inhibition

The corrosion inhibition capabilities of this compound derivatives for various metals in acidic environments have been extensively studied. These compounds have shown to form protective layers on metal surfaces, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces, forming a barrier against corrosive agents. This application is crucial in industries where metal preservation is vital, including in the manufacturing of containers and pipelines for chemical and pharmaceutical products (Douche et al., 2020; Faydy et al., 2020).

Cancer Research

Research into the applications of this compound derivatives in cancer therapy has unveiled their potential in enhancing the effectiveness of existing treatments. These compounds have been shown to sensitize cancer cells to chemotherapy and radiation, potentially overcoming resistance mechanisms. This sensitization allows for lower doses of chemotherapeutic agents to be used, reducing side effects and improving patient outcomes. The mechanism involves the inhibition of cellular pathways critical for cancer cell survival, including autophagy, which is a process that cancer cells exploit to withstand therapeutic stress (Maycotte et al., 2012).

Molecular Switches and Sensors

Innovative research on this compound derivatives has explored their use as molecular switches and sensors. These applications leverage the unique photochemical properties of the compounds, which can undergo structural changes in response to light or changes in pH. This feature is promising for developing technologies in molecular electronics and sensing, where precise control and responsiveness at the molecular level are required. The ability of these compounds to act as bistable switches has implications for memory storage devices and sensors in biomedical applications (Georgiev et al., 2021).

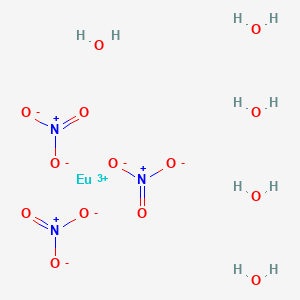

Luminescence and Magnetic Properties

The luminescence and magnetic properties of complexes formed by this compound derivatives have been a subject of interest in materials science. These properties make them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and as contrast agents in magnetic resonance imaging (MRI). Studies on these complexes have shown that they can exhibit single-molecule magnet behavior and have potential uses in magnetic refrigeration and luminescent materials (Wang et al., 2016).

Safety and Hazards

While specific safety and hazard information for 7-Chloro-8-methylquinolin-4-ol is not available in the search results, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Direcciones Futuras

The future directions for research on 7-Chloro-8-methylquinolin-4-ol and similar compounds likely involve further exploration of their synthesis protocols and potential biological and pharmaceutical applications . As quinoline has become an essential heterocyclic compound in industrial and synthetic organic chemistry, there is a need for more eco-friendly synthesis methods and a deeper understanding of their mechanisms of action .

Mecanismo De Acción

Target of Action

Quinoline-based compounds, which 7-chloro-8-methylquinolin-4-ol is a part of, have been known to exhibit diverse therapeutic profiles .

Mode of Action

It’s worth noting that quinoline-based compounds have been reported to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline-based compounds have been reported to affect the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It has been suggested that quinoline-based compounds satisfy the adme profile .

Result of Action

Quinoline-based compounds have been reported to exhibit anticancer activities .

Propiedades

IUPAC Name |

7-chloro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEXKUDRCXAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588873 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-39-5 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

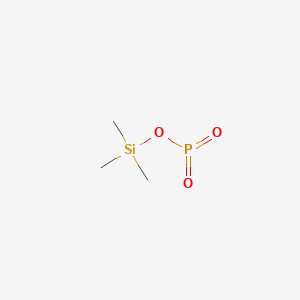

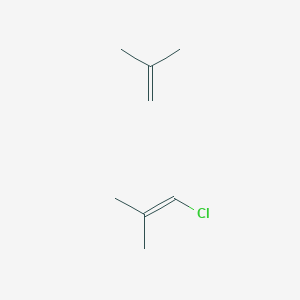

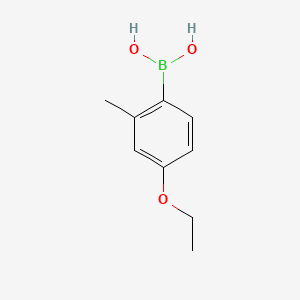

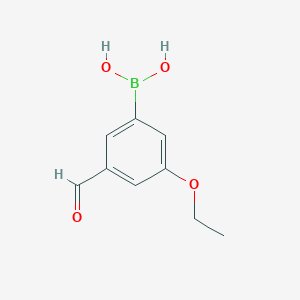

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

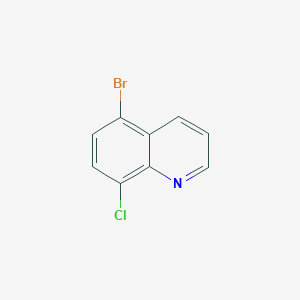

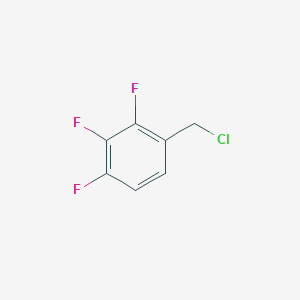

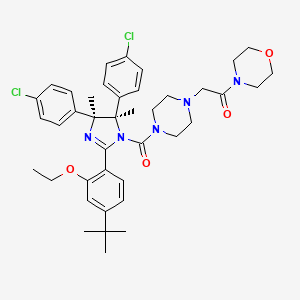

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azoniaspiro[4.4]nonane tetrafluoroborate](/img/structure/B1591191.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591195.png)